molecular formula C8H15NO B13165472 1-(2-Aminocyclopentyl)propan-1-one

1-(2-Aminocyclopentyl)propan-1-one

Cat. No.: B13165472
M. Wt: 141.21 g/mol
InChI Key: YSDMUSAUGCSIDO-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)propan-1-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of cyclopentane, featuring an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminocyclopentyl)propan-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cyclopentanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclopentyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

1-(2-Aminocyclopentyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone without the amino group.

    2-Aminocyclopentanone: Similar structure but lacks the propan-1-one moiety.

    1-(2-Aminocyclohexyl)propan-1-one: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

1-(2-Aminocyclopentyl)propan-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(2-aminocyclopentyl)propan-1-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3

InChI Key

YSDMUSAUGCSIDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCC1N

Origin of Product

United States

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